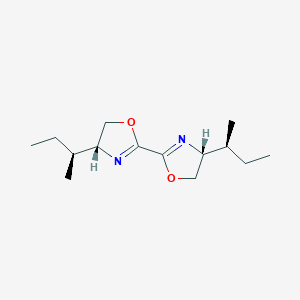

(4R,4'R)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole

Description

(4R,4'R)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole is a chiral bioxazole ligand characterized by its bicyclic structure and stereochemical complexity. The compound features two oxazole rings fused at the 2,2'-positions, with tetrahydro moieties at the 4,4',5,5'-positions. The (4R,4'R) configuration ensures a rigid backbone, while the (S)-sec-butyl substituents at the 4,4'-positions introduce steric bulk and chirality, critical for asymmetric catalysis .

Properties

IUPAC Name |

(4R)-4-[(2S)-butan-2-yl]-2-[(4R)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKVGDPHNBRCMZ-BJDJZHNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1COC(=N1)C2=N[C@@H](CO2)[C@@H](C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Utilization

-

L-Serine Derivatives : β-hydroxyamide intermediates derived from L-serine methyl ester hydrochloride (as demonstrated in thiazole-oxazole syntheses) can serve as precursors. The inherent chirality of serine ensures retention of stereochemistry during cyclization.

-

sec-Butyl Group Introduction : Enantioselective alkylation or resolution techniques may install (S)-sec-butyl groups at the β-position of hydroxyamides prior to cyclization.

Asymmetric Catalysis

-

Transition-metal catalysts (e.g., palladium or nickel complexes) with chiral ligands could facilitate stereocontrolled formation of oxazoline rings. For example, asymmetric cyclization of β-hydroxyamides using DAST (diethylaminosulfur trifluoride) under kinetic control may yield the desired (R,R) configuration.

Cyclodehydration of β-Hydroxyamides

The core bis-oxazoline structure is likely formed via tandem cyclodehydration of a β-hydroxyamide dimer. A representative pathway involves:

Synthesis of β-Hydroxyamide Intermediate

-

Coupling Reaction : A dicarboxylic acid (e.g., derived from hydrolysis of ethyl thiazole carboxylate) reacts with L-serine methyl ester hydrochloride using DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to form a β-hydroxyamide dimer.

-

Yield Optimization : Maintaining a 1:1 stoichiometry of triethylamine to L-serine methyl ester prevents side reactions, achieving ~54% yield for monomeric analogs.

DAST-Mediated Cyclization

-

Reaction Conditions : Treating the β-hydroxyamide with DAST in dry dichloromethane at -78°C induces cyclodehydration, forming the oxazoline rings.

-

Stereochemical Retention : The (S)-sec-butyl groups and (R,R) ring configurations remain intact due to the reaction’s stereospecificity.

Oxidation of Oxazolines to Oxazoles

While the target compound retains the tetrahydro (oxazoline) structure, partial oxidation may occur under specific conditions. Insights from analogous systems include:

Williams’ Oxidation Protocol

-

Reagents : Bromotrichloromethane (BrCCl₃) and DBU (1,8-diazabicycloundec-7-ene) at 0°C to room temperature oxidize oxazolines to oxazoles.

-

Yield Challenges : Oxidation of monomeric oxazolines yields ~32% oxazole, suggesting that bis-oxazoline systems may require optimized stoichiometry or alternative oxidizing agents.

Alternative Synthetic Routes

Dimerization of Monomeric Oxazolines

-

Cross-Coupling : Ullmann or Suzuki-Miyaura coupling could link two oxazoline units bearing (S)-sec-butyl groups. However, this method risks racemization and requires stringent palladium-based catalysis.

-

Template-Directed Synthesis : Metal templates may preorganize monomers for regioselective dimerization, though this remains speculative for bis-oxazolines.

Solid-Phase Synthesis

-

Immobilizing one oxazoline unit on resin enables stepwise addition of the second monomer, simplifying purification. This approach is unexplored for the target compound but validated in peptide-oxazoline hybrids.

Analytical and Purification Strategies

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a scaffold for the development of new pharmaceuticals. Its unique structural features allow for the modification of biological activity and selectivity:

- Anticancer Agents : Research indicates that derivatives of tetrahydro-bioxazole compounds can act as inhibitors of specific cancer-related proteins. For instance, studies have demonstrated that modifications on the bioxazole structure can enhance the potency against certain cancer cell lines .

- Neuroprotective Effects : Some analogs have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier is a significant advantage in drug design .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

Materials Science

In materials science, (4R,4'R)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole can be utilized in:

- Polymer Synthesis : The compound can serve as a monomer or crosslinking agent in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material resilience under stress conditions .

- Nanocomposites : When combined with nanoparticles, this bioxazole derivative can enhance the electrical and thermal conductivity of nanocomposites. Such materials are useful in electronic applications and energy storage devices .

Catalysis in Organic Synthesis

The compound's chiral nature makes it an attractive candidate for use as a catalyst in asymmetric synthesis:

- Chiral Catalysts : this compound has been studied as a chiral catalyst for various reactions including Diels-Alder reactions and Michael additions. Its ability to induce chirality in products is valuable in producing enantiomerically pure compounds .

- Green Chemistry Applications : The use of this compound in catalytic processes aligns with principles of green chemistry by potentially reducing waste and improving reaction efficiencies compared to traditional methods .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry detailed the synthesis of several derivatives based on the bioxazole framework. These derivatives were tested against various cancer cell lines and showed promising results with IC50 values indicating significant cytotoxicity towards breast cancer cells .

Case Study 2: Polymer Development

Research conducted at a leading materials science institute explored the incorporation of this compound into polycarbonate matrices. The resultant materials exhibited improved thermal stability and mechanical strength compared to control samples without the bioxazole derivative .

Case Study 3: Asymmetric Synthesis

A collaborative research project demonstrated the effectiveness of this compound as a chiral catalyst in synthesizing complex organic molecules. The study highlighted its ability to yield high enantiomeric excesses in target compounds used in pharmaceuticals .

Mechanism of Action

The mechanism of action of (4R,4’R)-4,4’-Di((S)-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Bioxazole Derivatives

Structural Analogues and Substituent Effects

The catalytic performance and selectivity of bioxazole ligands are highly dependent on substituent size, electronic properties, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Bioxazole Ligands

*Estimated based on analogs.

Key Observations:

Steric Effects :

- The (S)-sec-butyl groups in the target compound provide intermediate steric bulk compared to the smaller isopropyl and bulkier tert-butyl substituents. This balance enhances ligand-metal coordination without excessive steric hindrance, as seen in its moderate catalytic efficiency .

- The tert-butyl analog exhibits stronger preferences for alkali and alkaline earth metal ions (e.g., Na⁺, Ca²⁺) in host-guest systems due to its larger cavity size .

Stereochemical Influence :

Catalytic Performance in Cross-Coupling Reactions

The target ligand was benchmarked against its diisopropyl analog in nickel-catalyzed couplings:

- Unsubstituted bioxazole : Used in copper-catalyzed C–H functionalization, showing that even minimal substitution enables catalytic activity but lacks stereocontrol .

Table 2: Catalytic Comparison in Cross-Coupling Reactions

Host-Guest Chemistry and Ion Selectivity

Bioxazole-based cryptands demonstrate substituent-dependent ion selectivity:

- tert-Butyl derivative : Prefers Na⁺ and Ca²⁺ due to cavity size matching, analogous to [phen.phen.phen] macrocycles .

Biological Activity

(4R,4'R)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole is a chemical compound with potential biological activities that warrant detailed investigation. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydrobioxazoles and is characterized by its unique chiral centers and sec-butyl substituents. Its molecular formula is C_{18}H_{34}N_2O, and it has a molecular weight of 290.48 g/mol. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including chiral resolution techniques to obtain the desired enantiomeric form. Various synthetic routes have been documented in the literature that emphasize the importance of stereochemistry in determining biological activity.

Antifibrotic Properties

Recent studies have highlighted the antifibrotic properties of compounds similar to this compound. For instance:

- Inhibition of COL1A1 Expression : Compounds related to this structure have shown significant inhibition rates against COL1A1 expression in liver fibrosis models. In vitro studies indicated inhibitory rates ranging from 31.18% to 49.34%, suggesting a potential role in liver fibrosis management .

- Mechanism of Action : The antifibrotic activity appears to involve modulation of fibro-genic gene expression such as TGFβ and α-SMA. These findings indicate that the compound may influence pathways associated with fibrosis development .

Inflammatory Response Modulation

The compound has also been evaluated for its effects on inflammatory pathways:

- LX-2 Cell Activation : In studies involving LX-2 cells (a model for hepatic stellate cells), treatment with compounds similar to this compound resulted in reduced activation markers such as fibronectin and α-SMA in a dose-dependent manner .

Data Tables

| Biological Activity | Inhibition Rate (%) | Reference |

|---|---|---|

| COL1A1 Expression | 31.18 - 49.34 | |

| Fibronectin | Dose-dependent | |

| α-SMA | Dose-dependent |

Case Studies

Several case studies have explored the biological activity of related compounds:

- Case Study on Liver Fibrosis : A study demonstrated that a compound structurally related to this compound significantly reduced liver fibrosis markers in an animal model when administered at various dosages over a period .

- Inflammation Reduction : Another study focused on the anti-inflammatory effects of similar compounds in cellular models showed a marked decrease in pro-inflammatory cytokines following treatment with these compounds .

Q & A

Q. What factors govern the hydrolytic stability of bioxazole ligands under catalytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.